2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-benzylacetamide
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Overview
Description
2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-benzylacetamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and a benzylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-benzylacetamide typically involves multiple steps. One common method starts with the preparation of 5-acetyl-3-cyano-6-methylpyridine, which is then reacted with a thiol compound to introduce the sulfanyl group. The final step involves the acylation of the intermediate with benzylacetamide under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-benzylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-benzylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-benzylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with sulfanyl and benzylacetamide groups. Examples include:
- 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]acetic acid
- 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide .
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C18H17N3O2S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl-N-benzylacetamide |
InChI |
InChI=1S/C18H17N3O2S/c1-12-16(13(2)22)8-15(9-19)18(21-12)24-11-17(23)20-10-14-6-4-3-5-7-14/h3-8H,10-11H2,1-2H3,(H,20,23) |
InChI Key |
FICHXLBKQHBXGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=N1)SCC(=O)NCC2=CC=CC=C2)C#N)C(=O)C |
Origin of Product |
United States |
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